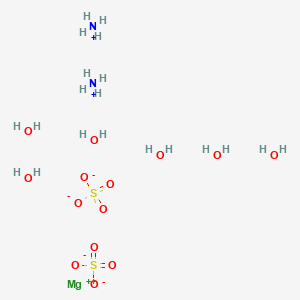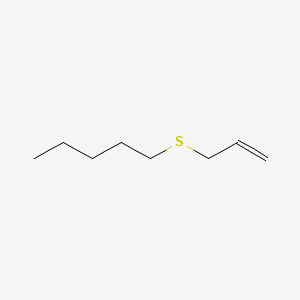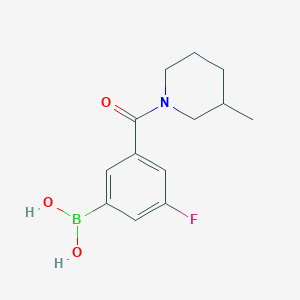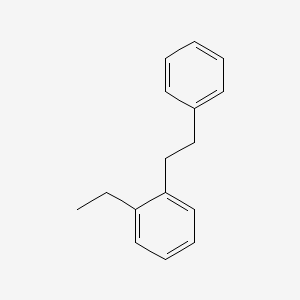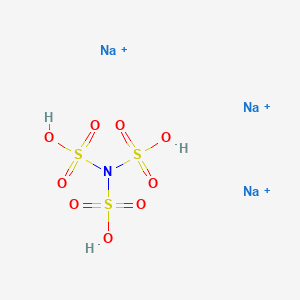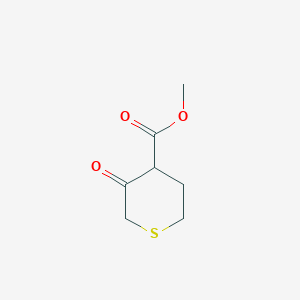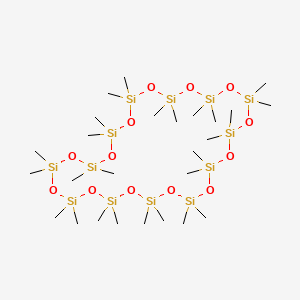
Cyclotridecasiloxane, hexacosamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclotridecasiloxane, hexacosamethyl- is a cyclic siloxane compound with the molecular formula C26H78O13Si13 and a molecular weight of 964.0012 . This compound is part of the larger family of siloxanes, which are known for their unique chemical and physical properties, making them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclotridecasiloxane, hexacosamethyl- can be synthesized through the hydrolysis and condensation of organosilicon compounds. The process typically involves the use of methyltrichlorosilane as a starting material, which undergoes hydrolysis to form silanols. These silanols then condense to form the cyclic siloxane structure under controlled conditions of temperature and pH .
Industrial Production Methods: In industrial settings, the production of cyclotridecasiloxane, hexacosamethyl- often involves the use of high-purity raw materials and advanced catalytic processes to ensure the formation of the desired cyclic structure. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized reactors and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: Cyclotridecasiloxane, hexacosamethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of strong oxidizing agents, leading to the formation of silanols and other oxidized products.
Reduction: Reduction reactions can convert the siloxane bonds into silane bonds under specific conditions.
Substitution: Substitution reactions involve the replacement of one or more methyl groups with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silanols, while substitution reactions can produce a variety of functionalized siloxanes .
Aplicaciones Científicas De Investigación
Cyclotridecasiloxane, hexacosamethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying siloxane chemistry.
Biology: Its biocompatibility makes it useful in the development of biomaterials and medical devices.
Medicine: It is explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: It is used in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of cyclotridecasiloxane, hexacosamethyl- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, influencing their structure and function. The siloxane bonds in the compound provide flexibility and stability, allowing it to form stable interactions with other molecules .
Comparación Con Compuestos Similares
Cyclotridecasiloxane, hexacosamethyl- can be compared with other cyclic siloxanes, such as:
- Octamethylcyclotetrasiloxane (D4)
- Decamethylcyclopentasiloxane (D5)
- Dodecamethylcyclohexasiloxane (D6)
Uniqueness: Cyclotridecasiloxane, hexacosamethyl- is unique due to its larger ring size and higher number of methyl groups, which confer distinct chemical and physical properties. These properties include higher thermal stability and lower volatility compared to smaller cyclic siloxanes .
Propiedades
Número CAS |
23732-94-7 |
|---|---|
Fórmula molecular |
C26H78O13Si13 |
Peso molecular |
964.0 g/mol |
Nombre IUPAC |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24,26,26-hexacosamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecaoxa-2,4,6,8,10,12,14,16,18,20,22,24,26-tridecasilacyclohexacosane |
InChI |
InChI=1S/C26H78O13Si13/c1-40(2)27-41(3,4)29-43(7,8)31-45(11,12)33-47(15,16)35-49(19,20)37-51(23,24)39-52(25,26)38-50(21,22)36-48(17,18)34-46(13,14)32-44(9,10)30-42(5,6)28-40/h1-26H3 |
Clave InChI |
JESOOKQYHPPUDI-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


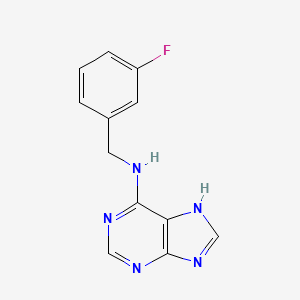
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)
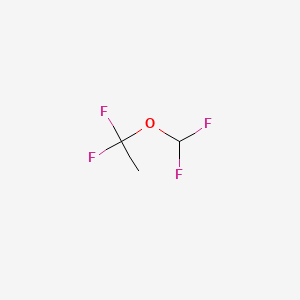
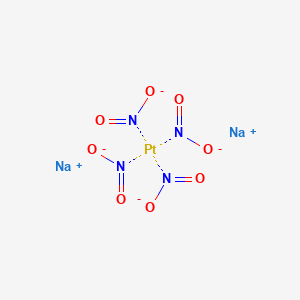
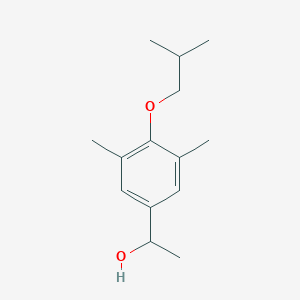
![6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12644708.png)

